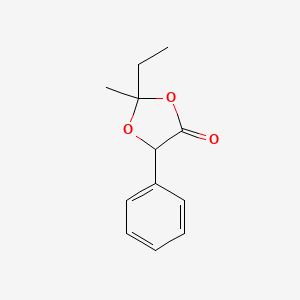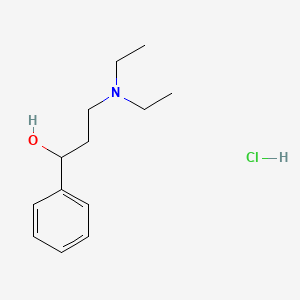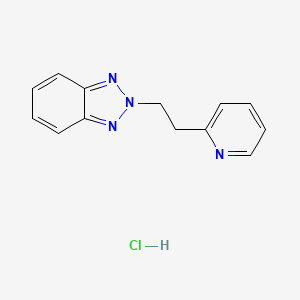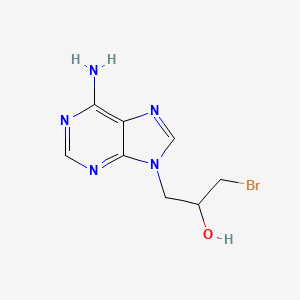
2-Ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one is a heterocyclic compound belonging to the class of dioxolanes These compounds are characterized by a five-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one can be synthesized through the reaction of 2-ethyl-2-methyl-1,3-dioxolan-4-ol with 2-chloropropionyl chloride. The reaction is typically carried out at a temperature range of 0-5°C for 2-3 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of carbonyl compounds and diols in the presence of acid catalysts to form the dioxolane ring .
Types of Reactions:
Common Reagents and Conditions:
Reduction: LiAlH4 and NaBH4 are typical reducing agents.
Substitution: Organolithium reagents, Grignard reagents, and other nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Formation of lactones or cleavage products.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one has several applications in scientific research:
Chemistry: Used as a reagent in selective ketalization and in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The specific mechanism of action for 2-Ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one is not well-documented. its effects are likely mediated through interactions with various molecular targets and pathways, depending on the context of its use.
Comparaison Avec Des Composés Similaires
1,3-Dioxolane: A related compound with a similar ring structure but different substituents.
2,2-Dimethyl-1,3-dioxolan-4-one: Another dioxolane derivative with different substituents.
2-Ethyl-4-methyl-1,3-dioxolane: A stereoisomer with a different arrangement of substituents.
Propriétés
Numéro CAS |
6942-74-1 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C12H14O3/c1-3-12(2)14-10(11(13)15-12)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
Clé InChI |
ZNXPDXFSIBVTGN-UHFFFAOYSA-N |
SMILES canonique |
CCC1(OC(C(=O)O1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B13998095.png)



![ethyl N-[6-amino-4-[[3-(4-chloro-N-methylanilino)-2-oxopropyl]amino]-5-nitropyridin-2-yl]carbamate](/img/structure/B13998117.png)









